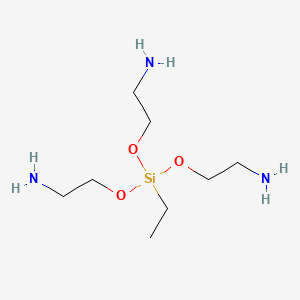
Ethyltris(2-aminoethoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyltris(2-aminoethoxy)silane is a silicon-based compound with the chemical formula C8H23N3O3Si. It is a type of silane coupling agent that contains both organic functional and alkoxy groups. This compound is known for its ability to improve the adhesion characteristics of coatings, making it valuable in various industrial applications.
Preparation Methods
Ethyltris(2-aminoethoxy)silane can be synthesized through several methods. One common synthetic route involves the reaction of 3-aminopropyltriethoxysilane with monoethanolamine in the presence of a binary antioxidant and catalytic amounts of an alkali metal alcoholate. The reaction is carried out in a homogeneous phase at a temperature of 100–110°C, followed by distillation to remove ethanol . Industrial production methods often involve similar reaction conditions but on a larger scale to ensure high yield and purity.
Chemical Reactions Analysis
Ethyltris(2-aminoethoxy)silane undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile. Common reagents include alkoxides and halides.
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond. It is often catalyzed by transition metals.
Oxidation and Reduction: this compound can undergo oxidation to form silanols and reduction to form silanes. .
Scientific Research Applications
Ethyltris(2-aminoethoxy)silane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyltris(2-aminoethoxy)silane involves its ability to form covalent bonds with both organic and inorganic surfaces. The silanol group formed from the alkoxy group via hydrolysis interacts with inorganic surfaces, while the organic functional group interacts with polymers. This dual interaction improves the adhesion of the inorganic/polymer interface .
Comparison with Similar Compounds
Ethyltris(2-aminoethoxy)silane can be compared with other silane coupling agents such as:
3-Aminopropyltriethoxysilane (APTES): Known for its use in surface modification of metal oxide nanoparticles.
Triethoxy(octyl)silane (OCTEOS): Used for enhancing the mechanical properties of natural rubber compounds.
Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT): Provides excellent improvement in the mechanical properties and cross-link density of rubber nanocomposites.
This compound is unique due to its specific combination of ethoxy and amino groups, which provide enhanced adhesion properties and versatility in various applications.
Properties
CAS No. |
15942-81-1 |
|---|---|
Molecular Formula |
C8H23N3O3Si |
Molecular Weight |
237.37 g/mol |
IUPAC Name |
2-[bis(2-aminoethoxy)-ethylsilyl]oxyethanamine |
InChI |
InChI=1S/C8H23N3O3Si/c1-2-15(12-6-3-9,13-7-4-10)14-8-5-11/h2-11H2,1H3 |
InChI Key |
SWPJKMGHGWRJSH-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](OCCN)(OCCN)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



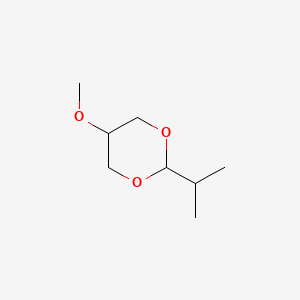

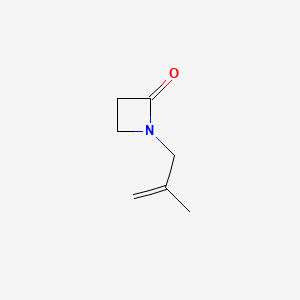



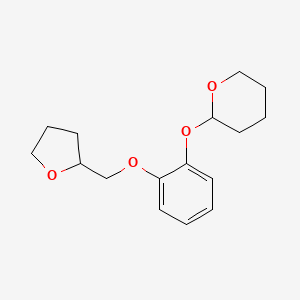


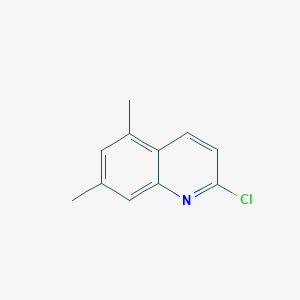
![2,4-Dihydroxybenzaldehyde 2-[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B13838385.png)

![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-bromoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13838392.png)
